![molecular formula C11H12O B2722123 2-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1402004-35-6](/img/structure/B2722123.png)

2-(Bicyclo[1.1.1]pentan-1-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

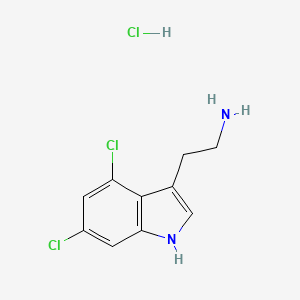

“2-(Bicyclo[1.1.1]pentan-1-yl)phenol” is a compound that contains a bicyclo[1.1.1]pentane (BCP) unit . BCPs are organic compounds that are part of the bicyclic bridged compounds family . They are highly strained molecules due to their unique structure . The BCP motif has been demonstrated to be bioisosteres of the phenyl ring .

Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .Chemical Reactions Analysis

BCPs have been used in various applications in materials science such as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .Physical And Chemical Properties Analysis

BCPs have unique physical and chemical properties due to their highly strained structure . They have been found to increase the fraction of sp3-hybridised carbon atoms in a drug molecule . This has been found to make a lead oral drug compound more developable .Applications De Recherche Scientifique

Bridgehead-Bridgehead Interactions in Bicyclo[1.1.1]pentane

A study explored the chemical properties and reactions of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, finding wide-ranging reactivities with xenon difluoride and revealing insights into electronic effects through the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).

Hydroxylation Studies

The catalytic cycle of methane monooxygenase was investigated using bicyclo[1.1.1]pentane derivatives as probes to study the formation of radical intermediates, contributing to our understanding of hydrocarbon hydroxylation mechanisms (Liu et al., 1993).

Aminoalkylation and Bioisosteric Applications

Research introduced a method for directly synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, showcasing the potential of these structures as bioisosteres for aromatic rings and alkynes in drug development (Hughes et al., 2019).

Enantioselective Functionalization

A study demonstrated the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, enabling the synthesis of chiral substituted derivatives. This approach opens new pathways for creating compounds with pharmaceutical relevance (Garlets et al., 2020).

Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues

The selective synthesis of 2,2-difluorobicyclo[1.1.1]pentane analogues was reported, highlighting the structural and electronic versatility of bicyclo[1.1.1]pentane scaffolds in medicinal chemistry and the development of bioisosteres (Ma et al., 2019).

Continuous Flow-Enabled Synthesis

Another study focused on the continuous flow-enabled synthesis of bicyclo[1.1.1]pentane trifluoroborate salts, demonstrating their utility in metallaphotoredox cross-couplings. This highlights the role of bicyclo[1.1.1]pentanes in facilitating novel synthetic routes (VanHeyst et al., 2020).

Mécanisme D'action

Target of Action

It’s known that bicyclo[111]pentane (BCP) derivatives, which include 2-(Bicyclo[111]pentan-1-yl)phenol, have been extensively used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

It’s known that bcp derivatives add three-dimensional character and saturation to compounds . This could potentially influence the interaction of 2-(Bicyclo[1.1.1]pentan-1-yl)phenol with its targets.

Biochemical Pathways

It’s known that bcp derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, which is a characteristic of bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Result of Action

It’s known that bcp derivatives have been documented to increase or equal solubility, potency, and metabolic stability of lead compounds .

Action Environment

It’s known that bcp derivatives have been used in a wide range of applications, suggesting that they may be stable and effective in various environments .

Orientations Futures

The future directions for BCPs are promising. The difficulty in their large-scale preparation is still a problem, but the development of a practical general reaction that gives BCPs on mg- to kg-quantities using just light has eased this problem . Many of these molecules, which were previously commercialized, are already being used in drug discovery by pharmaceutical companies . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Propriétés

IUPAC Name |

2-(1-bicyclo[1.1.1]pentanyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-10-4-2-1-3-9(10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQMESVUGPOOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1402004-35-6 |

Source

|

| Record name | 2-(Bicyclo[1.1.1]pentan-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2722046.png)

![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)

![N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2722052.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2722053.png)

![N-Methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2722059.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2722060.png)